
2-Ethenyl-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-4-methylphenol, also known as 4-methyl-2-vinylphenol, is an organic compound with the molecular formula C9H10O. It is a derivative of phenol, where the hydrogen atom at the para position relative to the hydroxyl group is replaced by a vinyl group, and the hydrogen atom at the ortho position is replaced by a methyl group. This compound is known for its aromatic properties and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethenyl-4-methylphenol can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with ethylene and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another method involves the reaction of 4-methylphenol with vinyl magnesium bromide (a Grignard reagent) to form the desired product.
Heck Reaction: This palladium-catalyzed coupling reaction between 4-methylphenol and vinyl halides can also be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Electrophilic Aromatic Substitution: The presence of the hydroxyl group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
2-Ethenyl-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactive vinyl group.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-4-methylphenol involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, making it more reactive towards electrophiles.
Oxidation and Reduction: The compound can undergo redox reactions, which are crucial in various biochemical processes.
Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of complex polymeric structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-vinylphenol: Similar in structure but with a methoxy group instead of a hydroxyl group.
2-Ethyl-4-methylphenol: Similar but with an ethyl group instead of a vinyl group.
4-Methylphenol (p-Cresol): Lacks the vinyl group but shares the methyl and hydroxyl groups.
Propriétés
Formule moléculaire |
C9H10O |
|---|---|
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
2-ethenyl-4-methylphenol |
InChI |
InChI=1S/C9H10O/c1-3-8-6-7(2)4-5-9(8)10/h3-6,10H,1H2,2H3 |
Clé InChI |
ZOCZQLJDCXDSEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


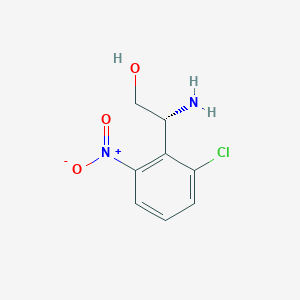
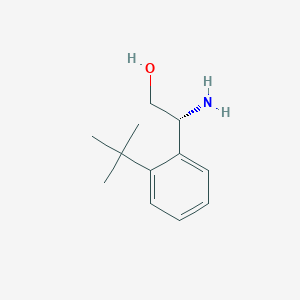
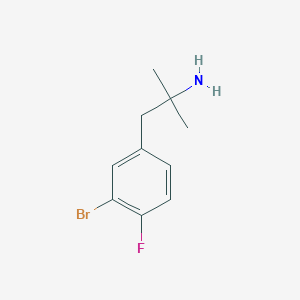
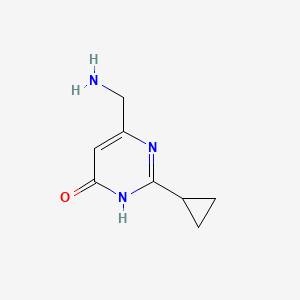
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)

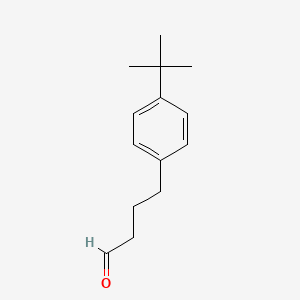
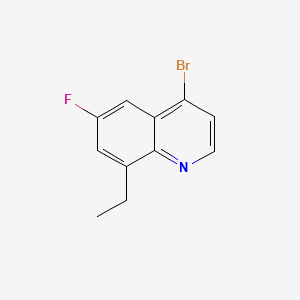
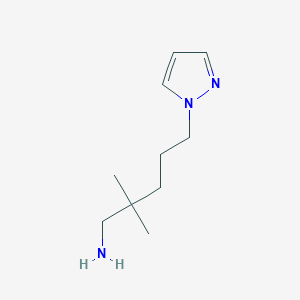

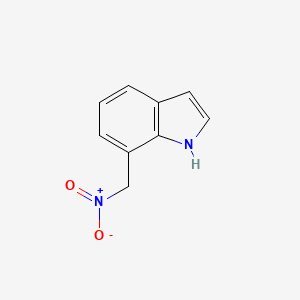
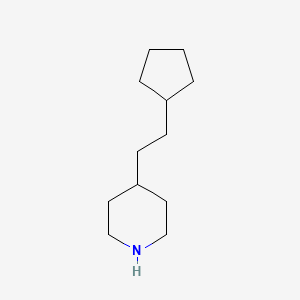
![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)

